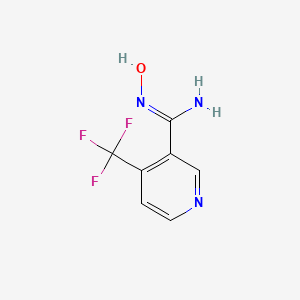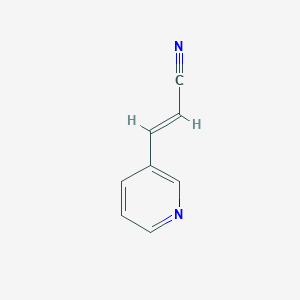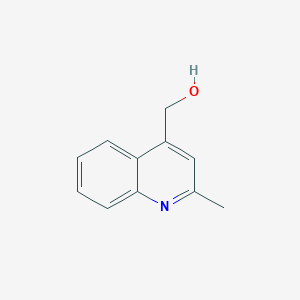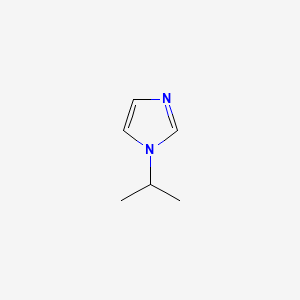
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butylamino group and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate difluorophenyl precursor and tert-butylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents include chiral catalysts to induce the (S)-configuration and reducing agents to facilitate the formation of the ethanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Flow Microreactor Systems: These systems offer a more efficient and sustainable method for the synthesis of the compound, allowing for better control over reaction conditions and higher yields.
Batch Processes: Traditional batch processes may also be used, although they are generally less efficient compared to flow microreactor systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol group to produce different alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-(tert-Butylamino)-1-(2,4-difluorophenyl)propanol: A structurally similar compound with a different carbon chain length.
2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanone: A ketone derivative with distinct chemical properties.
Uniqueness
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both tert-butylamino and difluorophenyl groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKDKMWNIGHDAE-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460529 |
Source


|
| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782482-50-2 |
Source


|
| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














